molecular formula C12H8Cl2N2Pt B098704 Dichloro(1,10-phenanthroline)platinum(II) CAS No. 18432-95-6

Dichloro(1,10-phenanthroline)platinum(II)

Cat. No.: B098704
CAS No.: 18432-95-6
M. Wt: 446.2 g/mol
InChI Key: VONLGUDYJIAGQI-UHFFFAOYSA-L
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Description

Dichloro(1,10-phenanthroline)platinum(II) is a coordination compound with the chemical formula C12H8Cl2N2Pt. It is known for its distinctive yellow crystalline appearance and its solubility in organic solvents such as ethanol and dimethyl sulfoxide . This compound is notable for its applications in various fields, including catalysis, material science, and medicinal chemistry.

Safety and Hazards

Users are advised to avoid breathing mist, gas, or vapors of Dichloro(1,10-phenanthroline)platinum(II) . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It’s also recommended to ensure adequate ventilation and remove all sources of ignition .

Future Directions

While specific future directions for Dichloro(1,10-phenanthroline)platinum(II) are not mentioned in the sources, its use in the synthesis of mixed-metal complexes and as a catalyst suggests potential applications in various areas of chemistry .

Mechanism of Action

Dichloro(1,10-phenanthroline)platinum(II)

, also known as [Pt(phen)Cl2], is a fascinating compound with a variety of applications in biochemical research . Here’s an overview of its mechanism of action:

Target of Action

The primary targets of Pt(phen)Cl2 are large biomolecules such as amino acids and DNA . The compound has a strong affinity for these targets, which makes it useful in various biochemical studies .

Mode of Action

Pt(phen)Cl2 interacts with its targets through a process known as coordination exchange reactions . In these reactions, Pt(phen)Cl2 forms complexes with its target molecules, leading to changes in their structure and function .

Biochemical Pathways

Its ability to form complexes with amino acids and dna suggests that it could influence a variety of cellular processes, including protein synthesis and dna replication .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pt(phen)Cl2 is currently limited. Its solubility in organic solvents like ethanol and dimethyl sulfoxide suggests that it could be readily absorbed and distributed within the body .

Result of Action

The formation of complexes between Pt(phen)Cl2 and its target molecules can lead to changes in their structure and function. This can have a variety of molecular and cellular effects, depending on the specific targets and the nature of the complexes formed .

Action Environment

The action, efficacy, and stability of Pt(phen)Cl2 can be influenced by various environmental factors. For example, its solubility and reactivity can be affected by the solvent used, and its stability can be influenced by storage conditions .

Biochemical Analysis

Biochemical Properties

Dichloro(1,10-phenanthroline)platinum(II) can interact with various biomolecules in biochemical reactions . It can undergo ligand exchange reactions in solution with other ligands or compounds, forming complexes between ligands . It has a strong affinity for amino acids, DNA, and other large biomolecules, making it widely used in biochemical research .

Cellular Effects

Given its strong affinity for biomolecules such as DNA , it may influence cell function by interacting with these molecules.

Molecular Mechanism

The molecular mechanism of Dichloro(1,10-phenanthroline)platinum(II) is complex and multifaceted. It is known to form adducts with ternary Pt(III)-amino acid- aromatic diimine complexes and flavin mononucleotide . These interactions could potentially influence enzyme activity, gene expression, and other molecular processes.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

Given its strong affinity for amino acids and DNA , it may interact with enzymes and cofactors involved in these metabolic pathways.

Transport and Distribution

Given its solubility in organic solvents , it may be transported and distributed via these solvents.

Subcellular Localization

Given its strong affinity for DNA , it may localize to the nucleus where DNA is located.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(1,10-phenanthroline)platinum(II) can be synthesized by reacting platinum(II) chloride with 1,10-phenanthroline in an appropriate solvent. The reaction typically involves heating the mixture to facilitate the formation of the coordination complex . The general reaction is as follows: [ \text{PtCl}2 + \text{C}{12}\text{H}{8}\text{N}2 \rightarrow \text{C}{12}\text{H}{8}\text{Cl}_2\text{N}_2\text{Pt} ]

Industrial Production Methods: While specific industrial production methods for Dichloro(1,10-phenanthroline)platinum(II) are not widely documented, the synthesis generally follows the laboratory preparation route with potential scaling adjustments to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Dichloro(1,10-phenanthroline)platinum(II) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Dichloro(1,10-phenanthroline)platinum(II) is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness allows it to form stable complexes with a variety of ligands and metal centers, making it versatile in both research and industrial applications .

Properties

IUPAC Name

dichloroplatinum;1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.2ClH.Pt/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONLGUDYJIAGQI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18432-95-6
Record name Dichloro(1,10-phenanthroline)platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18432-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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